molecular formula C21H16O B14755762 3-(Anthracen-9-yl)phenyl methyl ether CAS No. 1038-72-8

3-(Anthracen-9-yl)phenyl methyl ether

Cat. No.: B14755762
CAS No.: 1038-72-8
M. Wt: 284.3 g/mol
InChI Key: VICDUPWTWBIKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Anthracen-9-yl)phenyl methyl ether is an organic compound that features an anthracene moiety linked to a phenyl group through a methyl ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anthracen-9-yl)phenyl methyl ether typically involves the reaction of anthracene derivatives with phenyl methyl ether under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with aryl boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Anthracen-9-yl)phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Anthracen-9-yl)phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Anthracen-9-yl)phenyl methyl ether exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in optoelectronic applications. The anthracene moiety plays a crucial role in these transitions by restricting intramolecular π-conjugation and introducing steric hindrance to suppress π–π stacking interactions .

Comparison with Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison: 3-(Anthracen-9-yl)phenyl methyl ether is unique due to its specific ether linkage, which influences its photophysical properties and makes it particularly suitable for blue-emitting applications. In contrast, other anthracene derivatives may have different substituents that affect their thermal stability, emission wavelengths, and quantum yields .

Properties

CAS No.

1038-72-8

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

9-(3-methoxyphenyl)anthracene

InChI

InChI=1S/C21H16O/c1-22-18-10-6-9-17(14-18)21-19-11-4-2-7-15(19)13-16-8-3-5-12-20(16)21/h2-14H,1H3

InChI Key

VICDUPWTWBIKPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.